![molecular formula C9H5Br2NO B6356190 5-(3,5-dibromophenyl)oxazole CAS No. 2024443-64-7](/img/structure/B6356190.png)
5-(3,5-dibromophenyl)oxazole
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Overview
Description
5-(3,5-dibromophenyl)oxazole is a chemical compound with the molecular formula C9H5Br2NO and a molecular weight of 302.95 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of oxazole-based molecules, including 5-(3,5-dibromophenyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The InChI code for 5-(3,5-dibromophenyl)oxazole is 1S/C9H5Br2NO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H . This indicates that the molecule contains one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring .Chemical Reactions Analysis
Oxazole compounds, including 5-(3,5-dibromophenyl)oxazole, are known for their diverse chemical reactions. For instance, they can undergo direct arylation with high regioselectivity at both C-5 and C-2 . They can also react with various nucleophiles to form 5-aryloxazoles .Physical And Chemical Properties Analysis
5-(3,5-dibromophenyl)oxazole is a solid substance at room temperature . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Role in Medicinal Chemistry
Oxazole, the core structure of “5-(3,5-dibromophenyl)oxazole”, is an important heterocyclic nucleus having a wide spectrum of biological activities . It has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .
Antimicrobial Activity
Oxazole derivatives have been found to exhibit antimicrobial activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating this biological activity .
Anticancer Activity
Oxazole derivatives have also been associated with anticancer activity . This makes “5-(3,5-dibromophenyl)oxazole” a potential candidate for cancer research.
Antitubercular Activity
Another significant application of oxazole derivatives is their antitubercular activity . This suggests that “5-(3,5-dibromophenyl)oxazole” could be used in the development of new antitubercular drugs.
Anti-inflammatory Activity
Oxazole derivatives have been found to exhibit anti-inflammatory activity . This indicates that “5-(3,5-dibromophenyl)oxazole” could be explored for its potential use in treating inflammatory conditions.
Antidiabetic Activity
Oxazole derivatives have shown antidiabetic activity . This suggests that “5-(3,5-dibromophenyl)oxazole” could be a potential candidate for diabetes research.
Antiobesity Activity
Oxazole derivatives have been associated with antiobesity activity . This makes “5-(3,5-dibromophenyl)oxazole” a potential candidate for obesity research.
Antioxidant Activity
Lastly, oxazole derivatives have been found to exhibit antioxidant activity . This suggests that “5-(3,5-dibromophenyl)oxazole” could be used in the development of new antioxidant drugs.
Safety and Hazards
The safety information for 5-(3,5-dibromophenyl)oxazole includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
Future Directions
Oxazole-based molecules, including 5-(3,5-dibromophenyl)oxazole, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds show broad biological activities and occupy a core position in medicinal chemistry, showing their enormous development value . They are valuable for drug discovery and synthesis , and their study is expected to continue in the future.
Mechanism of Action
Target of Action
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, suggesting they interact with a variety of biological targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in a manner that depends on their substitution pattern
Biochemical Pathways
Oxazole derivatives are known to impact a variety of biological pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways .
Result of Action
Oxazole derivatives have been found to exhibit a range of biological activities, suggesting they induce various molecular and cellular changes .
properties
IUPAC Name |
5-(3,5-dibromophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIJILJRUSGBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dibromophenyl)oxazole |
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